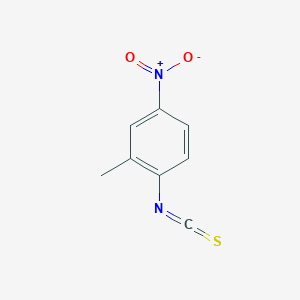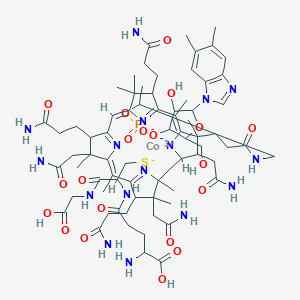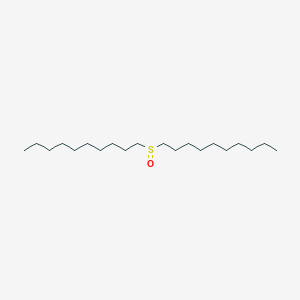
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is a pyrazine derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is not fully understood, but it is believed to inhibit bacterial growth by interfering with the synthesis of essential bacterial components such as nucleic acids and proteins.
Effets Biochimiques Et Physiologiques
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective antimicrobial agent. However, further studies are required to understand its potential biochemical and physiological effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is its potential as a safe and effective antimicrobial agent. However, its limitations include the need for further studies to understand its potential side effects and toxicity levels in vivo.
Orientations Futures
There are several future directions for the study of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate, including:
1. Further studies to understand its mechanism of action and potential applications in the development of new antibiotics.
2. Studies to understand its potential applications in agriculture as a safe and effective pesticide.
3. Studies to understand its potential applications in the development of new cancer treatments.
4. Studies to understand its potential applications in the development of new materials with unique properties.
5. Studies to understand its potential applications in the development of new sensors for detecting bacterial infections.
In conclusion, Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and require further investigation to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been achieved through various methods, including the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methanol and sulfuric acid. Another method involves the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base. The synthesis of this compound is crucial for its scientific research application and future directions.
Applications De Recherche Scientifique
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been studied extensively for its potential applications in various fields, including pharmaceuticals and agriculture. This compound has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
135673-70-0 |
|---|---|
Nom du produit |
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate |
Formule moléculaire |
C8H10N4O3 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N4O3/c1-3(13)4-6(9)12-7(10)5(11-4)8(14)15-2/h1-2H3,(H4,9,10,12) |
Clé InChI |
LQBKMRVUISZMDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N |
SMILES canonique |
CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N |
Synonymes |
Pyrazinecarboxylic acid, 6-acetyl-3,5-diamino-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















